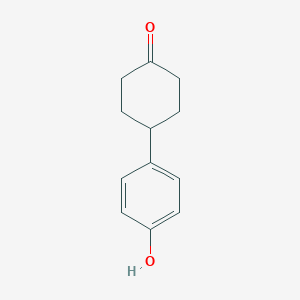

4-(4-Hydroxyphenyl)cyclohexanone

Übersicht

Beschreibung

4-(4-Hydroxyphenyl)cyclohexanone is an organic compound with the molecular formula C12H14O2. It is characterized by a cyclohexanone ring substituted with a hydroxyphenyl group at the fourth position. This compound is a white to almost white crystalline solid and is known for its applications in various fields, including chemistry and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method involves the condensation of p-nitrophenol with cyclohexanone. Initially, p-nitrophenol is reacted with an alkaline solution to form sodium p-nitrophenol. This intermediate then undergoes a condensation reaction with cyclohexanone under basic conditions to yield this compound[][2].

Hydroxylation Reaction: Another method involves the hydroxylation of cyclohexanone using a strong base such as sodium hydroxide in the presence of a suitable catalyst[][2].

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and maximize efficiency[2][2].

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield alcohol derivatives.

Substitution: The hydroxy group can participate in various substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

Oxidation: Quinones and other oxidized products.

Reduction: Alcohol derivatives.

Substitution: Esters and ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-(4-Hydroxyphenyl)cyclohexanone features a cyclohexanone ring substituted with a para-hydroxyphenyl group. This unique structure contributes to its reactivity and potential applications across different domains. The compound typically appears as a white crystalline solid and has a molecular weight of 190.24 g/mol.

Organic Synthesis

This compound serves as an important intermediate in synthesizing various organic compounds and polymers. Its functional groups allow it to participate in a variety of chemical reactions, making it a valuable building block in organic chemistry.

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology:

- Analgesic Properties: Studies suggest that derivatives of this compound can exhibit pain-relieving effects comparable to established analgesics like meperidine. This property is particularly relevant for developing new pain management therapies.

- Estrogen Receptor Modulation: The compound acts as a selective agonist for the estrogen receptor beta isoform, which may enhance memory consolidation and has implications for neuroprotection in conditions such as Alzheimer's disease .

- Anti-inflammatory Effects: In vitro studies have shown that this compound can inhibit inflammatory pathways, suggesting potential therapeutic applications for treating inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be employed in various formulations and processes within chemical manufacturing.

Case Study 1: Analgesic Research

In a study published by researchers investigating novel analgesics, derivatives of cyclohexanones were synthesized, including this compound. The results indicated significant analgesic effects comparable to traditional pain relievers, paving the way for further exploration into its use as a therapeutic agent.

Case Study 2: Estrogen Receptor Interaction

A study focused on the neuroprotective effects of estrogen receptor modulators highlighted the potential of this compound to enhance cognitive functions through selective estrogen receptor beta activation. This research is crucial for developing treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxyphenyl)cyclohexanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

4-Phenylcyclohexanone: Similar in structure but lacks the hydroxy group, leading to different chemical reactivity and applications.

4-(4-Methoxyphenyl)cyclohexanone: Contains a methoxy group instead of a hydroxy group, affecting its solubility and reactivity.

4-(4-Aminophenyl)cyclohexanone:

Uniqueness: 4-(4-Hydroxyphenyl)cyclohexanone is unique due to the presence of both a hydroxy group and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-(4-Hydroxyphenyl)cyclohexanone, also known as 4-hydroxyphenylcyclohexanone, is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a cyclohexanone ring substituted with a para-hydroxyphenyl group. This configuration contributes to its unique biological properties, including its interactions with various biological targets.

Biological Activities

1. Analgesic Properties

Research has indicated that compounds similar to this compound exhibit analgesic effects. A study highlighted that certain derivatives of cyclohexanones possess analgesic properties comparable to established analgesics like meperidine. These compounds can interfere with nerve transmission pathways, potentially providing pain relief without significant physiological interference .

2. Estrogen Receptor Modulation

Another significant aspect of this compound is its role as a selective agonist for the estrogen receptor beta isoform. This activity is crucial for enhancing memory consolidation and may have implications for cognitive function and neuroprotection . The modulation of estrogen receptors is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Study: Analgesic Activity

A study involving various cyclohexanone derivatives showed that compounds similar to this compound exhibited significant analgesic effects in animal models. The study measured pain response through behavioral assessments, revealing that these compounds could effectively reduce pain levels comparable to traditional analgesics .

Table: Summary of Biological Activities

The biological activities of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. For instance, its action on the estrogen receptor suggests a mechanism involving gene expression modulation, which can influence various physiological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Hydroxyphenyl)cyclohexanone, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is commonly synthesized via acid-catalyzed condensation reactions. For example, 4-hydroxybenzaldehyde reacts with cyclohexanone in ethanol under HCl gas, yielding derivatives like 2,6-bis(4-hydroxybenzylidene)cyclohexanone . Solvent choice (e.g., ethanol) and catalyst (HCl gas) are critical for achieving high yields. Elevated temperatures and prolonged reaction times may favor product formation but require optimization to avoid side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- FI-IR : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1730 cm⁻¹, and C-O-C ester linkages at ~1120 cm⁻¹) .

- 1H-NMR : Reveals proton environments (e.g., cyclohexanone ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Elemental Analysis : Validates molecular formula and purity, though discrepancies in combustion microanalytical data may indicate synthetic errors .

Q. How does the hydroxyl group in this compound affect its reactivity in condensation reactions?

- Methodological Answer : The phenolic hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol) and directing regioselectivity in reactions. For instance, it facilitates nucleophilic attack in aldol condensations or Schiff base formations, as seen in reactions with hydrazines to generate indazoline derivatives .

Advanced Research Questions

Q. How can researchers achieve stereoselective synthesis of derivatives from this compound?

- Methodological Answer : Stereoselectivity is achieved through controlled reaction conditions. For example, condensation with 1-(4-benzyloxy-phenyl)-2-(hydroxylamino)-2-methylpropan-1-one under basic conditions yields a single trans-ee-configured isomer, as confirmed by NMR coupling constants (e.g., J = 12 Hz for axial protons) . Chiral catalysts or enantiopure starting materials may further enhance selectivity.

Q. What strategies are effective in resolving contradictions between spectral data and expected synthetic products?

- Methodological Answer : Contradictions arise from misassigned spectral peaks or side reactions. To resolve:

- Comparative Analysis : Compare experimental NMR/IR data with computed spectra (e.g., via DFT) or known analogues .

- Isolation and Reanalysis : Purify intermediates and re-examine spectral signatures (e.g., unexpected OH disappearance in polyesters may indicate esterification ).

- Validation via Alternative Techniques : Use mass spectrometry (e.g., ESI-MS) to confirm molecular weights .

Q. How can computational tools aid in retrosynthetic planning for novel derivatives?

- Methodological Answer : Retrosynthesis platforms (e.g., PubChem’s AI-powered tools) leverage reaction databases to predict feasible routes. For example, cyclohexanone derivatives can be designed by identifying disconnections at the ketone or phenyl groups, followed by evaluating stepwise feasibility via template-based models (e.g., Reaxys or Pistachio) .

Q. What are the methodological considerations when incorporating this compound into polymer matrices?

- Methodological Answer : Key steps include:

- Monomer Functionalization : React with diacid chlorides (e.g., isophthaloyl chloride) via interfacial polycondensation to form unsaturated polyesters .

- Crosslinking Control : Adjust stoichiometry and catalyst (e.g., benzyltriethylammonium chloride) to regulate polymer chain length.

- Thermal Stability Testing : Use TGA/DSC to assess decomposition temperatures and glass transition points.

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJYPZJZQIHNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404724 | |

| Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105640-07-1 | |

| Record name | 4-(4′-Hydroxyphenyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105640-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxyphenyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 4-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.